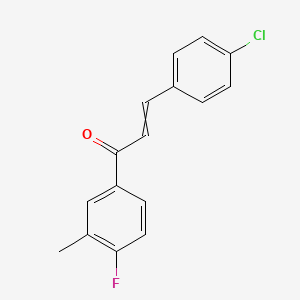
1,4-Diisocyanato-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diisocyanato-4-methylpentane is an organic compound that belongs to the class of diisocyanates. Diisocyanates are characterized by having two isocyanate groups (-NCO) and are widely used in the production of polyurethane polymers. This compound is particularly notable for its branched structure, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diisocyanato-4-methylpentane can be synthesized through a multi-step process starting from isobutyronitrile. The key reaction in this synthesis is the double Curtius rearrangement, which involves the conversion of acyl azides to isocyanates . The reaction conditions typically involve the use of reagents such as sodium azide and triphosgene under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce high-purity diisocyanates suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diisocyanato-4-methylpentane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction rates.
Major Products
Polyurethanes: Formed by the reaction with polyols.
Ureas: Formed by the reaction with amines.
Wissenschaftliche Forschungsanwendungen
1,4-Diisocyanato-4-methylpentane has several applications in scientific research and industry:
Polyurethane Production: It is used as a monomer in the synthesis of polyurethanes, which have applications in foams, adhesives, and coatings.
Material Science: Research into new materials often involves the use of diisocyanates to create novel polymers with specific properties.
Biomedical Applications: Polyurethanes derived from diisocyanates are used in medical devices and implants due to their biocompatibility and mechanical properties.
Wirkmechanismus
The mechanism of action of 1,4-Diisocyanato-4-methylpentane primarily involves its reactivity with nucleophiles. The isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages. This reactivity is exploited in the formation of polyurethanes, where the compound acts as a cross-linking agent, providing structural integrity and desired mechanical properties to the polymer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene Diisocyanate (HDI): Another aliphatic diisocyanate used in polyurethane production.
Isophorone Diisocyanate (IPDI): Known for its use in coatings and elastomers.
Methylenediphenyl Diisocyanate (MDI): An aromatic diisocyanate widely used in rigid foams and adhesives.
Uniqueness
1,4-Diisocyanato-4-methylpentane is unique due to its branched structure, which can influence its reactivity and the properties of the resulting polymers. This structural feature can lead to differences in the mechanical properties and stability of the polyurethanes formed compared to those derived from linear diisocyanates .
Eigenschaften
CAS-Nummer |
112147-61-2 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1,4-diisocyanato-4-methylpentane |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,10-7-12)4-3-5-9-6-11/h3-5H2,1-2H3 |
InChI-Schlüssel |
PFJZOBRGDTYDQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCN=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


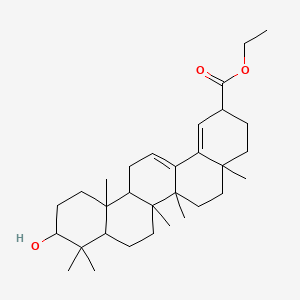
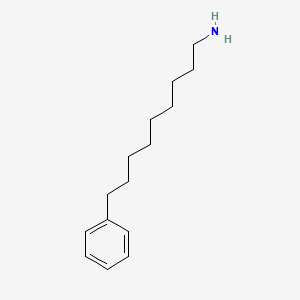
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
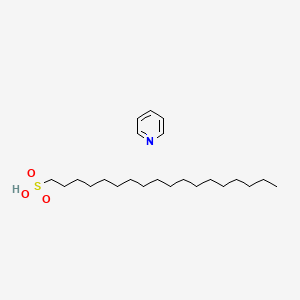
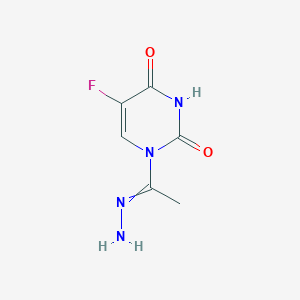

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
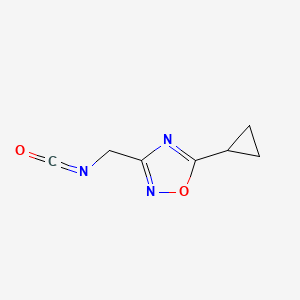


![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
